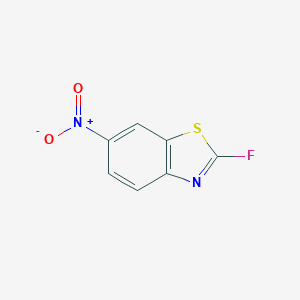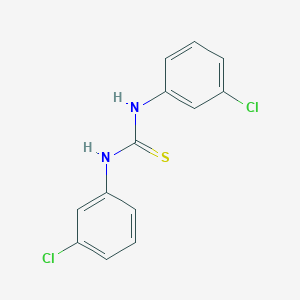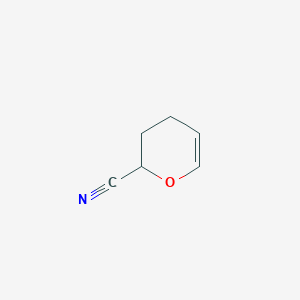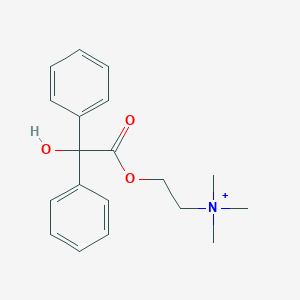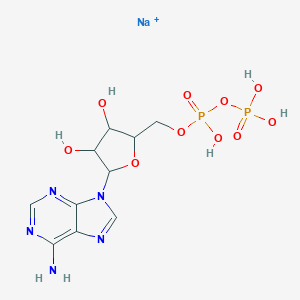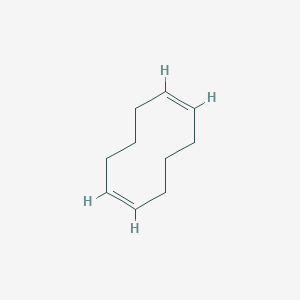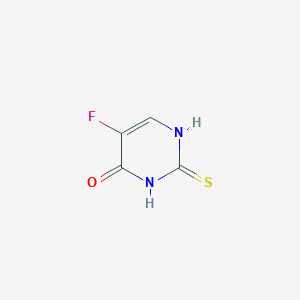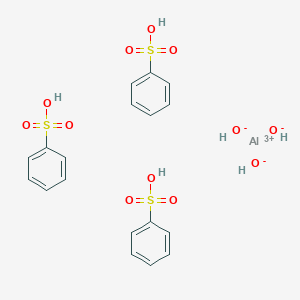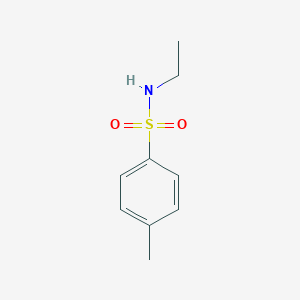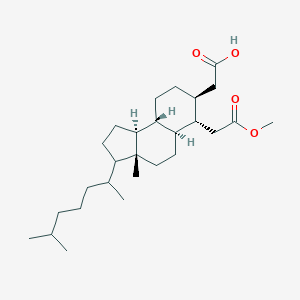
2,3-Secocholestan-2,3-dioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Secocholestan-2,3-dioic acid (SCDA) is a sterol derivative that has gained significant attention in recent years due to its potential applications in scientific research. SCDA is a naturally occurring compound that is found in various plants and animals, including human beings. The compound has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Aplicaciones Científicas De Investigación
2,3-Secocholestan-2,3-dioic acid has been extensively studied for its potential applications in scientific research. The compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. 2,3-Secocholestan-2,3-dioic acid has also been reported to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Moreover, 2,3-Secocholestan-2,3-dioic acid has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Mecanismo De Acción
The mechanism of action of 2,3-Secocholestan-2,3-dioic acid is not fully understood. However, several studies have suggested that the compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 2,3-Secocholestan-2,3-dioic acid has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Efectos Bioquímicos Y Fisiológicos
2,3-Secocholestan-2,3-dioic acid has been shown to possess various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 2,3-Secocholestan-2,3-dioic acid has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Moreover, 2,3-Secocholestan-2,3-dioic acid has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2,3-Secocholestan-2,3-dioic acid has also been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,3-Secocholestan-2,3-dioic acid is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, 2,3-Secocholestan-2,3-dioic acid has been shown to possess multiple biological activities, which make it a potential candidate for the treatment of various diseases. However, the limitations of 2,3-Secocholestan-2,3-dioic acid include its low solubility and stability, which make it difficult to use in experiments. Moreover, the synthesis of 2,3-Secocholestan-2,3-dioic acid is complex and requires specialized equipment and expertise.
Direcciones Futuras
The potential applications of 2,3-Secocholestan-2,3-dioic acid in scientific research are vast, and several future directions can be considered. One of the directions is to investigate the effects of 2,3-Secocholestan-2,3-dioic acid on the gut microbiome, as recent studies have suggested that the gut microbiome plays a crucial role in various diseases, including inflammatory bowel disease and diabetes. Another direction is to investigate the effects of 2,3-Secocholestan-2,3-dioic acid on the immune system, as the compound has been shown to possess anti-inflammatory properties. Moreover, the development of novel delivery systems for 2,3-Secocholestan-2,3-dioic acid could improve its solubility and stability, making it easier to use in experiments.
Conclusion:
In conclusion, 2,3-Secocholestan-2,3-dioic acid is a naturally occurring compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. The synthesis of 2,3-Secocholestan-2,3-dioic acid is complex, and the compound has limitations, including low solubility and stability. However, the potential applications of 2,3-Secocholestan-2,3-dioic acid in scientific research are vast, and several future directions can be considered. Further studies are needed to fully understand the mechanism of action of 2,3-Secocholestan-2,3-dioic acid and its potential applications in the treatment of various diseases.
Métodos De Síntesis
2,3-Secocholestan-2,3-dioic acid can be synthesized from cholesterol through a series of chemical reactions. The synthesis involves the oxidation of the steroid nucleus at the C-2 and C-3 positions, followed by the formation of a carboxylic acid group at the C-24 position. The final product is obtained by the hydrolysis of the ester bond at the C-3 position. The synthesis of 2,3-Secocholestan-2,3-dioic acid has been reported in several studies, and the yield of the compound varies depending on the reaction conditions.
Propiedades
Número CAS |
1178-00-3 |
|---|---|
Nombre del producto |
2,3-Secocholestan-2,3-dioic acid |
Fórmula molecular |
C27H46O4 |
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
2-[(3aR,5aR,6S,7S,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a-methyl-3-(6-methylheptan-2-yl)-1,2,3,4,5,5a,6,7,8,9,9a,9b-dodecahydrocyclopenta[a]naphthalen-7-yl]acetic acid |
InChI |
InChI=1S/C27H46O4/c1-17(2)7-6-8-18(3)23-11-12-24-21-10-9-19(15-25(28)29)22(16-26(30)31-5)20(21)13-14-27(23,24)4/h17-24H,6-16H2,1-5H3,(H,28,29)/t18?,19-,20-,21+,22-,23?,24-,27+/m0/s1 |
Clave InChI |
RCIKMGJXOLVLBU-DUSSVLROSA-N |
SMILES isomérico |
CC(C)CCCC(C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]([C@@H]3CC(=O)OC)CC(=O)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |
Sinónimos |
2,3-seco-5 alpha-cholestan-2,3-dioic acid 2,3-secocholestan-2,3-dioic acid seco-CDA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



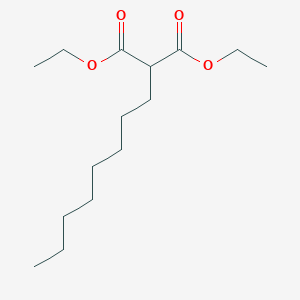

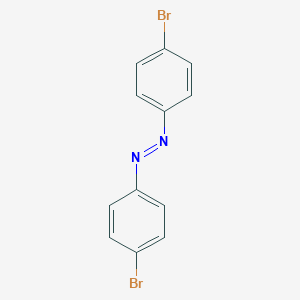
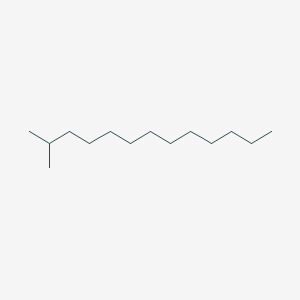
![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
